N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with a cyanomethyl group, a cyclopropyl group, and a prop-2-yn-1-ylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol. The prop-2-yn-1-ylsulfamoyl group is typically introduced through a sulfonamide formation reaction, where the benzamide is reacted with a sulfonyl chloride derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the sulfonamide group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may be used in the study of enzyme inhibition or as a probe for investigating biological pathways involving sulfonamides or nitriles.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide exerts its effects depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would depend on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]aniline or N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]phenylacetamide.
Uniqueness
What sets N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyanomethyl group, cyclopropyl group, and prop-2-yn-1-ylsulfamoyl group in a single molecule provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(prop-2-ynylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-9-17-22(20,21)14-5-3-4-12(11-14)15(19)18(10-8-16)13-6-7-13/h1,3-5,11,13,17H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFSHUPWOXLRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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